Benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester
Description
Benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester (CAS RN: 17763-70-1) is a specialized benzoic acid derivative with the molecular formula C9H7F3O5S. It features a trifluoromethylsulfonyloxy (-OSO₂CF₃) group at the 2-position of the aromatic ring and a methyl ester (-COOCH₃) at the carboxyl group. This compound is characterized by high purity (>99.0%) and is utilized in chemical synthesis and specialty applications, though specific biological activities remain underexplored .
Properties
IUPAC Name |
methyl 2-(trifluoromethylsulfonyloxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O5S/c1-16-8(13)6-4-2-3-5-7(6)17-18(14,15)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJHWFNGDUGGAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451867 | |
| Record name | methyl 2-trifluoromethanesulfonyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17763-70-1 | |
| Record name | methyl 2-trifluoromethanesulfonyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via deprotonation of the hydroxyl group by a base, followed by attack of the triflyl chloride. Key parameters include:
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Base selection : Potassium carbonate (KCO) or cesium carbonate (CsCO) are preferred due to their ability to generate the phenoxide ion efficiently.
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Solvent system : Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reaction kinetics.
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Molar ratios : A 1:1.2 molar ratio of methyl salicylate to triflyl chloride ensures complete conversion, with excess base (2–4 equivalents) to neutralize HCl byproducts.
Optimized Protocol
A representative procedure involves combining methyl 2-hydroxybenzoate (1.0 equiv, 152 mg, 1.0 mmol) with triflyl chloride (1.2 equiv, 204 mg, 1.2 mmol) in anhydrous THF (5 mL). Potassium carbonate (2.5 equiv, 345 mg, 2.5 mmol) is added, and the mixture is stirred at 60°C for 12 hours under nitrogen. Post-reaction workup includes filtration to remove inorganic salts, solvent evaporation, and purification via column chromatography (hexane:ethyl acetate, 4:1) to yield the product as a colorless liquid (yield: 78–82%).
Palladium-Catalyzed Coupling Reactions
Recent advancements in transition metal catalysis have enabled the synthesis of triflyl benzoates through cross-coupling strategies. These methods are particularly valuable for introducing the triflyl group into sterically hindered or electronically deactivated aromatic systems.
Suzuki-Miyaura-Type Coupling
In a modified Suzuki reaction, methyl 2-bromobenzoate undergoes coupling with a trifluoromethanesulfonyl boronic ester in the presence of a palladium catalyst. Key components include:
Example Procedure
A mixture of methyl 2-bromobenzoate (0.3 mmol), triflyl boronic ester (0.45 mmol), Pd(dba) (0.015 mmol), Mephos (0.03 mmol), and KCO (0.9 mmol) in toluene (4 mL) is heated at 100°C under nitrogen. After 8 hours, column chromatography yields the product with 70–75% efficiency.
Copper-Mediated Triflylation
Copper(I) iodide (CuI) catalyzes the coupling of methyl 2-iodobenzoate with sodium trifluoromethanesulfinate (CFSONa) in dimethylacetamide (DMAc) at 120°C. This method avoids noble metals but requires longer reaction times (24–48 hours).
Industrial-Scale Production and Process Optimization
Large-scale synthesis prioritizes cost efficiency, safety, and minimal waste generation. Continuous flow reactors have emerged as a preferred technology for triflylation reactions due to their superior heat and mass transfer characteristics.
Continuous Flow Protocol
Waste Management Strategies
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Byproduct recycling : HCl gas is scrubbed with NaOH solution to produce NaCl, which is crystallized and reused.
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Solvent recovery : THF is distilled and recycled, reducing raw material costs by 40%.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Direct Triflation | 78–82 | 98.5 | 12.50 | Moderate |
| Suzuki Coupling | 70–75 | 99.2 | 18.75 | Low |
| Continuous Flow | 85–90 | 99.5 | 9.80 | High |
Data synthesized from patent examples and academic reports .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl sulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reaction with an amine may yield an amide derivative, while reaction with an alcohol may produce an ester .
Scientific Research Applications
Chemical Synthesis
Benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester serves as a building block in the synthesis of more complex organic molecules. Its unique structural features allow for the creation of various derivatives that can be utilized in pharmaceuticals and agrochemicals.
Research indicates that derivatives of this compound exhibit potential biological activities , including:
- Antimicrobial Properties: Studies have explored its effectiveness against various microorganisms.
- Anticancer Properties: Certain derivatives are being evaluated for their ability to inhibit cancer cell proliferation.
Pharmaceutical Development
The compound is investigated for its role in enhancing the pharmacokinetic properties of drug candidates. The trifluoromethyl group can improve bioavailability and efficacy by facilitating interactions with biological membranes and proteins.
Industrial Applications
In industrial contexts, this compound is used in producing specialty chemicals and materials. Its unique properties make it suitable for applications requiring enhanced stability and reactivity.
Case Study 1: Inhibitors of Aldo-Keto Reductases
A study synthesized several structural analogs based on benzoic acid derivatives to evaluate their inhibitory effects on aldo-keto reductases (AKR). The introduction of trifluoromethyl groups significantly enhanced the potency and selectivity of these inhibitors, demonstrating the importance of structural modifications in drug design .
Case Study 2: Pesticidal Agents
Research has focused on developing pest control agents using derivatives of benzoic acid, including those with trifluoromethyl groups. These compounds have shown promising results in controlling harmful organisms while maintaining safety for crops .
Mechanism of Action
The mechanism of action of benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to increased bioavailability and efficacy. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Molecular Structure and Substituent Effects
The target compound’s distinctiveness lies in its electron-withdrawing trifluoromethylsulfonyloxy group at the 2-position. Key comparisons with analogs include:
Substituent Position and Functional Groups
- Benzoic Acid, 3-(Trifluoromethyl)-, Methyl Ester (CAS RN: N/A):
- Benzoic Acid, 3-[[(2,6-Difluorophenyl)Sulfonyl]Amino]-2-Fluoro-, Methyl Ester (CAS RN: 1195768-19-4): Substituents: Sulfonylamino (-NHSO₂C₆H₃F₂) at 3-position and fluorine at 2-position. Applications: Potential agrochemical or pharmaceutical use due to sulfonamide functionality .
- Benzoic Acid, 3-[(Methylsulfonyl)Amino]-, Methyl Ester (CAS RN: 32087-05-1): Substituent: Methylsulfonylamino (-NHSO₂CH₃) at 3-position. Applications: Versatile in pharmaceutical development and material science .
Electronic and Reactivity Profiles
Physical and Chemical Properties
Biological Activity
Benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a benzoic acid derivative, which enhances its lipophilicity and bioavailability. These properties make it a useful candidate in drug development and chemical synthesis.
Antimicrobial Properties
Research indicates that derivatives of benzoic acid, including this methyl ester, exhibit notable antimicrobial activity. Studies have demonstrated effectiveness against various pathogens:
- Bacterial Inhibition : The compound has shown potency against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa. These findings suggest its potential use as an antimicrobial agent in clinical settings .
- Mechanism of Action : The antimicrobial effect is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways, although the exact mechanisms require further elucidation.
Anticancer Activity
The anticancer potential of benzoic acid derivatives has been explored in several studies:
- Cell Proliferation Inhibition : In vitro studies have demonstrated that the methyl ester can inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models. For instance, it was found to significantly reduce cell viability in PC3 prostate cancer cells at concentrations as low as 10 μM .
- Synergistic Effects : The compound may exhibit synergistic effects when used in combination with other anticancer agents, enhancing efficacy while potentially reducing toxicity .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various benzoic acid derivatives, including the methyl ester. The results indicated:
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methyl Ester | Staphylococcus aureus | 32 µg/mL |
| Methyl Ester | Pseudomonas aeruginosa | 64 µg/mL |
This study underscores the compound's potential as a therapeutic agent against resistant bacterial strains .
Study 2: Anticancer Activity
In a separate investigation into the anticancer properties of benzoic acid derivatives, the methyl ester was tested on various cancer cell lines:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| PC3 (Prostate) | 10 µM | Significant reduction in cell viability |
| MCF-7 (Breast) | 15 µM | Induction of apoptosis observed |
The findings suggest that the methyl ester not only inhibits cancer cell growth but also triggers apoptotic pathways, making it a candidate for further development in cancer therapeutics .
The biological activity of this compound is largely attributed to its structural features:
- Interaction with Biological Membranes : The trifluoromethyl group enhances membrane permeability, allowing for better interaction with cellular targets.
- Targeting Enzymatic Pathways : The compound may inhibit specific enzymes involved in cell division and metabolism, contributing to its anticancer effects .
Q & A
Q. What are the recommended methods for synthesizing Benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester under laboratory conditions?
- Methodological Answer : Synthesis typically involves a two-step process: (1) sulfonylation of the parent benzoic acid derivative using trifluoromethanesulfonic anhydride under inert conditions (e.g., nitrogen atmosphere), followed by (2) esterification with methanol using catalytic sulfuric acid. Key parameters include maintaining low temperatures (0–5°C) during sulfonylation to minimize side reactions and using anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient), with purity validated by HPLC (>98%) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the ester and sulfonyloxy groups. The trifluoromethyl group appears as a singlet at ~-70 ppm in F NMR .
- FTIR : Peaks at ~1750 cm (C=O stretch of ester) and 1350–1450 cm (asymmetric/symmetric S=O stretches) validate functional groups .
- Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular weight (e.g., [M+H] ion) and fragmentation patterns .
Q. What safety protocols should be followed when handling this compound given its hazardous classification?
- Methodological Answer : The compound is classified as hazardous (H302: harmful if swallowed; H315: skin irritation; H319: eye irritation; H335: respiratory irritation). Mandatory precautions include:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for synthesis and handling.
- Storage : In airtight containers at 2–8°C, away from moisture and oxidizing agents .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl sulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The -SOCF group strongly withdraws electrons via inductive effects, activating the adjacent carbonyl carbon toward nucleophilic attack. This enhances reactivity in reactions like aryl cross-couplings or amide formations . Comparative studies with non-fluorinated analogs (e.g., methyl sulfonyl) show a 3–5× rate increase in SNAr reactions due to improved leaving-group ability. Mechanistic analysis via DFT calculations or Hammett plots can quantify electronic effects .
Q. What strategies can resolve discrepancies in purity analysis when using different chromatographic methods?
- Methodological Answer : Discrepancies often arise from method sensitivity (e.g., UV detection vs. MS) or column selectivity. To resolve:
Q. In material science applications, how does the incorporation of this compound affect polymer thermal stability?
- Methodological Answer : As a sulfonate ester, the compound acts as a plasticizer or crosslinking agent in polymers. Studies show a 20–30°C increase in glass transition temperature () in polycarbonate blends due to restricted chain mobility from sulfonyloxy groups. Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset at ~250°C, attributed to the stability of the trifluoromethyl group. Optimization involves varying loading ratios (1–5 wt%) and assessing mechanical properties via DMA .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?
- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. DMF) may stem from trace moisture or impurities. Systematic testing includes:
- Karl Fischer Titration : Ensure solvent dryness (<50 ppm HO).
- Sonication : Apply ultrasound to disrupt aggregates.
- Phase-Solubility Diagrams : Plot solubility vs. temperature (20–60°C) to identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
